molecular formula C9H14OS B8658371 2-(3-Hydroxy-3-pentyl)thiophene

2-(3-Hydroxy-3-pentyl)thiophene

Cat. No.: B8658371
M. Wt: 170.27 g/mol
InChI Key: MZACNMXNVWKHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-3-pentyl)thiophene is a thiophene derivative characterized by a hydroxylated pentyl chain at the 3-position of the thiophene ring. This compound has been isolated from natural sources such as the semi-mangrove plant Pluchea indica, where it exists alongside other thiophene derivatives with structural variations in substituents, including acetyloxy, chloro, and dihydroxy groups . The hydroxy-pentyl side chain confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group, which may also influence its biological activity.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

3-thiophen-2-ylpentan-3-ol

InChI

InChI=1S/C9H14OS/c1-3-9(10,4-2)8-6-5-7-11-8/h5-7,10H,3-4H2,1-2H3

InChI Key

MZACNMXNVWKHDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CS1)O

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyl-Containing Thiophene Derivatives

  • 5-(3,4-Dihydroxy-but-1-ynyl)-2,2′-bithiophene (): Structure: Features a bithiophene core with a dihydroxybutynyl chain. Applications: Studied for natural product chemistry but lacks reported biological activity data .
  • 2-(3-Hydroxy-3-pentyl)thiophene :

    • Distinctive Feature : A single thiophene ring with a branched hydroxy-pentyl chain.
    • Advantage : The hydroxyl group may facilitate interactions with biological targets, as seen in related compounds with cytotoxic activity .

Table 1: Hydroxyl-Substituted Thiophene Comparison

Compound Core Structure Substituent Key Properties Biological Activity
This compound Thiophene 3-Hydroxy-3-pentyl Polar, moderate stability Cytotoxic (e.g., Bel-7402)
5-(3,4-Dihydroxybutynyl)-bithiophene Bithiophene 3,4-Dihydroxybutynyl High polarity, hydrophilic Not reported

Halogenated Thiophene Derivatives

  • 2-(4-Fluorophenyl)thiophene ():

    • Structure : Thiophene with a fluorophenyl group.
    • Properties : Electron-withdrawing fluorine enhances stability and reactivity in electrophilic substitutions.
    • Applications : Used as a pharmaceutical intermediate due to its robust aromatic interactions .
  • 2-(4-Acetoxy-3-chlorobuta-1-ynyl)thiophene (): Structure: Chloro and acetoxy substituents on a butynyl chain. Applications: Isolated from Pluchea indica; biological activity under investigation .

Table 2: Halogenated Thiophene Comparison

Compound Substituent Key Properties Applications
2-(4-Fluorophenyl)thiophene 4-Fluorophenyl High stability, reactive Pharmaceutical intermediates
2-(4-Acetoxy-3-chlorobuta-1-ynyl)thiophene Chloro + acetoxy Lipophilic, stable Natural product research

Alkyl-Chain Thiophene Derivatives

  • 3-Pentylthiophene ():

    • Structure : Simple pentyl chain at the 3-position.
    • Properties : Hydrophobic, used in conducting polymer research due to its electron-donating alkyl chain.
    • Applications : Material science (e.g., organic electronics) .
  • 2-(Cyclopent-1-en-3-yl)thiophene ():

    • Structure : Cyclopentene ring fused to thiophene.
    • Properties : Conjugated system enhances electronic properties.
    • Synthesis : Acid-catalyzed reaction shifts equilibrium toward product formation .

Table 3: Alkyl/Alicyclic Thiophene Comparison

Compound Substituent Key Properties Applications
3-Pentylthiophene Linear pentyl Hydrophobic, electron-donating Conducting polymers
2-(Cyclopent-1-en-3-yl)thiophene Cyclopentene Conjugated, rigid Organic electronics

Aromatic and Functionalized Thiophene Derivatives

  • Azobenzene-Functionalized Polythiophenes ():

    • Structure : Polythiophene with photoresponsive azobenzene side chains.
    • Properties : Exhibits liquid crystalline behavior and tunable conductivity (up to 7.5×10⁻³ S/cm).
    • Applications : Smart materials, optoelectronics .
  • 2-[Chloro(phenyl)methyl]thiophene ():

    • Structure : Chlorinated benzyl group.
    • Properties : Combines aromatic and halogenated features for antibacterial activity.
    • Applications : Antibacterial agent development .

Key Research Findings and Implications

  • Biological Activity : Hydroxy-substituted thiophenes (e.g., this compound) show promise in anticancer research, while halogenated derivatives are prioritized for antimicrobial applications .
  • Material Science : Alkyl and aromatic substituents enhance electronic properties, making them suitable for organic electronics .
  • Synthetic Accessibility : Palladium-catalyzed couplings () and acid-catalyzed reactions () are common methods, though natural extraction remains key for hydroxylated variants .

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